ARCC-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ARCC-4 是一种被称为蛋白质降解靶向嵌合体 (PROTAC) 的化合物,旨在降解雄激素受体。雄激素受体是前列腺癌的关键驱动因素,this compound 在克服前列腺癌治疗中的耐药性方面显示出前景。 This compound 是一种低纳摩尔浓度的雄激素受体降解剂,可以降解约 95% 的细胞雄激素受体 .

准备方法

合成路线和反应条件: ARCC-4 是使用 PROTAC 技术合成的,该技术涉及将雄激素受体配体(如恩杂鲁胺)连接到 E3 泛素连接酶(如 von Hippel-Lindau)的配体。 合成涉及多个步骤,包括形成三聚体复合物,该复合物促进雄激素受体的泛素化和随后降解 .

工业生产方法: this compound 的工业生产涉及使用高纯度试剂和精确的反应条件,以确保形成所需产物。 该过程通常包括使用有机溶剂、催化剂和色谱等纯化技术以实现高产率和纯度 .

化学反应分析

反应类型: ARCC-4 主要经历与其作为 PROTAC 的功能相关的反应。这些包括:

常用试剂和条件:

试剂: 恩杂鲁胺(雄激素受体配体)、von Hippel-Lindau 配体、有机溶剂、催化剂。

主要产物:

科学研究应用

Efficacy Against Prostate Cancer

-

Castration-Resistant Prostate Cancer (CRPC) :

- Induction of Apoptosis : ARCC-4 has been shown to induce apoptosis in AR-amplified prostate cancer cells more effectively than enzalutamide, with a tenfold lower effective concentration required to achieve similar results .

- Degradation of Mutant AR Forms : The compound effectively degrades clinically relevant AR mutants associated with resistance to antiandrogen therapies, such as F876L and T877A . This is particularly important as these mutations often render traditional therapies ineffective.

- Cell Line Studies :

Comparative Studies with Enzalutamide

This compound has been extensively compared with its parent compound, enzalutamide. Key findings from these comparative studies include:

| Feature | This compound | Enzalutamide |

|---|---|---|

| Mechanism | Degrades AR protein | Antagonizes AR function |

| Efficacy in CRPC | High; induces apoptosis | Limited; often ineffective |

| Potency | 10-fold more potent in apoptosis | Less effective against mutants |

| Resistance Overcoming | Effective against resistant mutants | Often fails due to mutations |

Case Studies

- In Vivo Models :

- Broader Cancer Applications :

作用机制

ARCC-4 通过与雄激素受体结合并募集 E3 泛素连接酶(如 von Hippel-Lindau)来发挥其作用。这种相互作用促进雄激素受体的泛素化,将其标记为蛋白酶体降解。 雄激素受体的降解导致雄激素受体信号传导的减少,这对于前列腺癌细胞的生长和存活至关重要 .

相似化合物的比较

类似化合物:

恩杂鲁胺: 抑制雄激素受体信号传导但不会降解受体的雄激素受体拮抗剂.

ARV-110: 另一种针对雄激素受体降解的 PROTAC,在临床试验中显示出前景.

ARCC-4 的独特性: this compound 的独特之处在于它能够降解雄激素受体,而不仅仅是抑制其活性。这种降解方法解决了传统雄激素受体拮抗剂(如恩杂鲁胺)所见到的耐药性问题。 This compound 在降解临床相关的雄激素受体突变体和在高雄激素环境中保持抗增殖作用方面显示出优异的功效 .

生物活性

ARCC-4 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) specifically designed to degrade the androgen receptor (AR), a critical driver in prostate cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound operates through a unique mechanism that involves the recruitment of the von Hippel-Lindau (VHL) E3 ligase to facilitate the ubiquitination and subsequent degradation of AR via the proteasome. This contrasts with traditional androgen receptor antagonists, such as enzalutamide, which merely inhibit receptor activity without promoting degradation. The process can be summarized as follows:

- Formation of Ternary Complex : this compound binds to both the androgen receptor and VHL, forming a ternary complex.

- Ubiquitination : The complex facilitates the attachment of ubiquitin molecules to the AR, marking it for degradation.

- Proteasomal Degradation : The tagged AR is then recognized and degraded by the 26S proteasome.

This mechanism allows this compound to effectively reduce AR levels in various prostate cancer cell lines, including VCaP and LNCaP, achieving approximately 95% degradation at low nanomolar concentrations (DC50 ≈ 5 nM) .

Efficacy in Prostate Cancer Models

This compound has demonstrated superior efficacy compared to enzalutamide in multiple studies focused on castration-resistant prostate cancer (CRPC). Key findings include:

- Induction of Apoptosis : In cellular models, this compound induced apoptosis with an effective concentration (EC50) that was tenfold lower than that of enzalutamide .

- Inhibition of Proliferation : It inhibited the proliferation of AR-amplified CRPC cells more effectively than enzalutamide, even in high androgen environments where enzalutamide typically fails .

- Degradation of Mutant Receptors : this compound was effective in degrading clinically relevant AR mutants associated with resistance to antiandrogen therapies .

Comparative Studies

A comparative analysis between this compound and enzalutamide across various prostate cancer cell lines illustrates the potency and selectivity of this compound:

| Compound | DC50 (nM) | Induces Apoptosis | Degrades Mutants | Effect in High Androgen |

|---|---|---|---|---|

| This compound | 5 | Yes | Yes | Yes |

| Enzalutamide | 50 | Limited | No | No |

This table highlights that this compound not only outperforms enzalutamide in terms of potency but also provides a broader therapeutic window by effectively degrading mutant forms of the receptor that are resistant to conventional therapies.

Case Studies and Clinical Implications

Recent studies have underscored the potential clinical implications of using this compound as a treatment for advanced prostate cancer. For instance:

- In a study involving VCaP cells, treatment with this compound resulted in significant reductions in both full-length androgen receptor (AR-FL) and splice variants such as AR-V7, which are known to contribute to therapeutic resistance .

- The ability of this compound to degrade these variants suggests it could be particularly beneficial for patients who have developed resistance to existing therapies.

属性

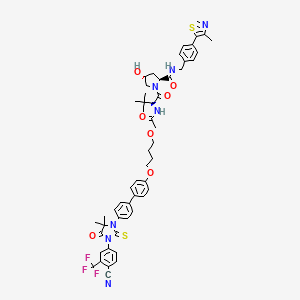

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPAJELXESPTNF-PPZGWQTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H56F3N7O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1024.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。